Temporin-LTa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FFPLVLGALGSILPKIF |
Origin of Product |
United States |
Understanding Physicochemical Determinants:the Biological Activity of Amps is Governed by Physicochemical Properties Such As Amino Acid Composition, Sequence, Net Charge, Hydrophobicity, and Amphipathicity.mdpi.commdpi.com
Hydrophobicity and Cationicity: A balance between these two properties is crucial. High hydrophobicity often correlates with strong antimicrobial and anticancer activity but can also lead to non-specific cytotoxicity. nih.govmdpi.com Rational design aims to optimize this balance, for instance, by substituting hydrophobic residues to modulate membrane interaction. nih.gov
Secondary Structure: Most temporins adopt an amphipathic α-helical conformation in membrane-mimicking environments, which is essential for their membrane-disrupting mechanism. conicet.gov.armdpi.com Design strategies often focus on stabilizing this helical structure through amino acid substitutions. mdpi.com
Computational and in Silico Methods:before Synthesis and Testing, Computational Tools Are Employed to Predict the Effects of Modifications.researchgate.netmdpi.com
Molecular Modelling and Docking: These techniques predict how a peptide will fold and interact with its target, such as a bacterial membrane or a specific protein. researchgate.netmdpi.com For Temporin-LTa, modeling can help predict how changes in its sequence might affect its interaction with the LTA of Gram-positive bacteria or the LPS of Gram-negative bacteria. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a peptide and its biological activity. researchgate.net This allows for the virtual screening of numerous potential analogs to identify candidates with the highest probability of success.
Strategies for Chemical Modification:based on Insights from Sar and Computational Studies, Specific Chemical Modifications Are Made.
Amino Acid Substitution: Replacing specific amino acids is a common strategy. Substituting residues with lysine (B10760008) or arginine can increase the net positive charge, potentially improving interaction with negatively charged bacterial membranes. nih.gov Introducing D-amino acids can enhance peptide stability against proteolytic degradation. mdpi.com
Peptidomimetics and Cyclization: To overcome the limitations of linear peptides, such as poor stability, peptidomimetics are designed to mimic the essential structural features. nih.gov Strategies like peptide cyclization or stapling can lock the peptide into its bioactive α-helical conformation, often leading to increased activity and stability. frontiersin.org
Dendrimerization: Creating dendrimeric structures, where multiple copies of a peptide are attached to a central core, can significantly enhance antimicrobial and anticancer activity, as demonstrated with derivatives of Temporin-SHa. mdpi.com This approach could be applied to Temporin-LTa to amplify its therapeutic effect.
The table below presents the antimicrobial activity of various temporins, illustrating the diverse potency within the family. This data serves as a crucial reference for the rational design of new analogs, providing benchmarks for desired activity levels.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Temporins Against Various Microorganisms
| Peptide | Organism | Strain | MIC (µM) |
|---|---|---|---|
| Temporin-A | Staphylococcus aureus | ATCC 25923 | 2.5 - 20 |
| Temporin-B | Staphylococcus aureus | ATCC 29213 | 3.1 |
| Temporin-G | Staphylococcus aureus | Newman | 6.25 |
| Temporin-L | Escherichia coli | ATCC 25922 | 12.5 |
| Temporin-PKE | Staphylococcus aureus | ATCC 6538 | 3.42 |
| Temporin-SHa | Acinetobacter baumannii | ATCC 19606 | 12.5 |
MIC values are compiled from multiple studies and can vary based on experimental conditions. scispace.commdpi.commdpi.commdpi.com
By applying these theoretical frameworks, researchers can systematically modify the structure of this compound to enhance its therapeutic index, broaden its activity spectrum, and develop it into a potent agent for combating infections and potentially cancer. nih.govnih.gov
Mechanisms of Action of Temporin Lta at the Cellular and Molecular Level
Membrane Permeabilization and Disruption Mechanisms
The primary mode of action for many temporins, including Temporin-LTa, is the perturbation and permeabilization of the bacterial cell membrane. researchgate.netnih.gov This process is driven by the peptide's amphipathic α-helical structure, which allows it to interact with and insert into the lipid bilayer of the microbial membrane. researchgate.netmdpi.com
Pore Formation Models (e.g., Toroidal Pore, Carpet Model)
The precise mechanism by which this compound disrupts the bacterial membrane is thought to follow established models for antimicrobial peptides, such as the toroidal pore and carpet models.
Toroidal Pore Model: In this model, the peptides initially bind to the surface of the bacterial membrane and, upon reaching a critical concentration, insert into the membrane, inducing the lipid monolayers to bend inward continuously to form a water-filled pore. latrobe.edu.au The key feature of this model is that the pore is lined by both the peptides and the head groups of the lipid molecules. latrobe.edu.au This pore formation leads to the leakage of ions and small molecules from the cytoplasm. Evidence suggests that temporins can form transmembrane pores, causing a size-dependent release of fluorescent markers from lipid vesicles without a detergent-like effect, which is consistent with the formation of discrete pores. nih.gov
Carpet Model: This mechanism involves the accumulation of peptides on the surface of the bacterial membrane, forming a "carpet-like" layer. mdpi.com Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the membrane structure. mdpi.commdpi.com This model is often associated with a more generalized membrane disruption rather than the formation of stable pores. Some studies suggest that temporins can act via a carpet-like mechanism to destroy the bacterial membrane. researchgate.netmdpi.com
The specific model that predominates can depend on factors such as the peptide concentration and the lipid composition of the target membrane. researchgate.net
Consequences of Membrane Damage on Cellular Homeostasis
The disruption of the bacterial membrane by this compound has profound and lethal consequences for cellular homeostasis. The formation of pores or the general disintegration of the membrane leads to:
Membrane Depolarization: The unregulated passage of ions across the damaged membrane dissipates the membrane potential, which is crucial for various cellular processes, including ATP synthesis and nutrient transport. nih.gov
Leakage of Cellular Contents: The compromised integrity of the membrane allows for the leakage of essential ions, metabolites, and even larger molecules like proteins and nucleic acids from the cytoplasm. nih.govnih.gov
Disruption of Cellular Processes: The loss of membrane integrity and the leakage of vital components disrupt fundamental cellular processes, ultimately leading to cell death. nih.gov Studies on Temporin L have shown that it increases the permeability of the bacterial inner membrane in a dose-dependent manner. nih.gov At lower concentrations, the membrane becomes permeable to small molecules, while at higher concentrations, larger molecules can leak out, resulting in cell death. nih.gov
Interaction with Bacterial Cell Envelope Components
The initial and critical step in the mechanism of action of this compound is its interaction with specific components of the bacterial cell envelope. This interaction is governed by both electrostatic and hydrophobic forces and differs between Gram-positive and Gram-negative bacteria due to the distinct composition of their cell walls. mdpi.compreprints.org
Binding to Lipoteichoic Acid (LTA) in Gram-Positive Bacteria
In Gram-positive bacteria, the cell wall is rich in lipoteichoic acid (LTA), a polyanionic polymer that represents a primary target for cationic antimicrobial peptides like temporins. mdpi.comoup.comnih.gov
Initial Electrostatic Attraction: The positively charged residues of this compound are electrostatically attracted to the negatively charged phosphate (B84403) groups of LTA. mdpi.comdiva-portal.org This initial binding concentrates the peptide on the bacterial surface.
Inhibition of Pro-inflammatory Effects: Beyond direct killing, the binding of temporins to LTA can neutralize its pro-inflammatory effects. oup.comresearchgate.netnih.gov LTA is a potent inducer of the inflammatory response in hosts, and by binding to it, temporins can prevent it from interacting with host immune receptors like CD14 and Toll-like receptors, thus mitigating septic shock. oup.comnih.gov
Structural Changes upon Binding: The interaction with LTA can induce a conformational change in the peptide, often promoting the adoption of an α-helical structure, which is crucial for its subsequent membrane-disrupting activity. researchgate.net
The binding affinity of temporins to LTA is a key determinant of their efficacy against Gram-positive bacteria. preprints.orgnih.gov
| Finding | Organism(s) | Method | Significance | Reference |
| Temporin A inhibits LTA-induced TNF-α release. | Murine macrophages | In vitro assay | Demonstrates neutralization of LTA's pro-inflammatory activity. | oup.com |
| Cationic peptides bind LTA with high affinity. | Staphylococcus aureus | In vitro binding assays | Correlates with blocking LTA-induced cytokine production. | nih.gov |
| Temporin-FL binds to LTA. | Staphylococcus aureus | Not specified | Contributes to its anti-inflammatory effects. | researchgate.netnih.gov |
| Peptide binding to LTA can impair bactericidal activity. | Enterococcus faecalis | Biological activity assay | Suggests LTA can act as a barrier, sequestering the peptide. | researchgate.net |
Binding to Lipopolysaccharide (LPS) in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS), a major barrier to many antimicrobial agents. plos.org
Interaction with the Lipid A Moiety: this compound interacts with the lipid A portion of LPS, which is the endotoxic center of the molecule. mdpi.comconicet.gov.ar This interaction is also initiated by electrostatic forces between the cationic peptide and the negatively charged phosphate groups of lipid A.
Neutralization of Endotoxin Activity: Similar to its interaction with LTA, the binding of this compound to LPS can neutralize the endotoxic effects of LPS, preventing the overstimulation of the host immune system and the cascade of events leading to septic shock. mdpi.comconicet.gov.ar
Permeabilization of the Outer Membrane: For this compound to reach the inner cytoplasmic membrane, it must first traverse the outer membrane. Binding to LPS is a crucial first step in disrupting the integrity of this outer leaflet, allowing the peptide to access the periplasmic space and subsequently the inner membrane. plos.org However, for some temporins, interaction with LPS can lead to self-association and inactivation, limiting their activity against Gram-negative bacteria. mdpi.complos.org
| Finding | Organism(s) | Method | Significance | Reference |
| Temporin L binds to E. coli LPS. | Escherichia coli | Fluorescence displacement assays | Confirms direct interaction and affinity for endotoxin. | mdpi.comconicet.gov.ar |
| Temporin 1CEa binds to LPS. | Escherichia coli | Isothermal titration calorimetry | Binding is mainly through electrostatic attraction and inhibits inflammatory effects. | mdpi.com |
| LPS can induce self-association and inactivation of Temporin A. | Escherichia coli | Not specified | Explains the limited activity of some temporins against Gram-negative bacteria. | plos.org |
| Temporin L prevents LPS-induced self-association of Temporin A. | Escherichia coli | Not specified | Suggests a synergistic mechanism for activity against Gram-negative bacteria. | mdpi.com |
Role of Electrostatic and Hydrophobic Interactions in Target Recognition
The interaction of this compound with the bacterial cell envelope is a two-step process driven by both electrostatic and hydrophobic interactions. mdpi.comresearchgate.net
Electrostatic Interactions: The initial contact between the cationic peptide and the anionic bacterial surface (LTA in Gram-positive and LPS in Gram-negative bacteria) is dominated by electrostatic forces. mdpi.compreprints.orgdiva-portal.org This attraction is crucial for accumulating the peptide at the target site. The net positive charge of the peptide is a key factor in this initial binding. mdpi.com
Hydrophobic Interactions: Following the initial electrostatic binding, the hydrophobic face of the amphipathic peptide inserts into the hydrophobic core of the lipid membrane. mdpi.compreprints.org This insertion is thermodynamically favorable and is the primary driver of membrane disruption. The balance between the peptide's hydrophobicity and its cationicity is critical for its antimicrobial activity and selectivity. mdpi.com
This combination of electrostatic and hydrophobic interactions allows this compound to effectively recognize and disrupt bacterial membranes, leading to cell death. mdpi.comresearchgate.net
Intracellular Target Interactions and Functional Modulation
While many antimicrobial peptides exert their effects primarily at the cell membrane, there is growing evidence that some, including temporins, can translocate into the cytoplasm and interact with intracellular components. nih.govimrpress.com This intracellular activity can involve the disruption of essential biosynthetic pathways and direct interactions with crucial macromolecules like nucleic acids and proteins. researchgate.netnih.gov
Investigating Inhibition of Intracellular Biosynthetic Pathways
Research into the specific intracellular actions of this compound is part of a broader investigation into how temporins can disrupt microbial viability beyond membrane permeabilization. imrpress.com The ability of these peptides to act intracellularly suggests they may interfere with fundamental processes such as the synthesis of cell wall components, nucleic acids, or proteins. researchgate.netunina.itscience.gov For instance, the inhibition of the FtsZ protein, a key component in bacterial cell division, by Temporin-L highlights a specific intracellular target. mdpi.comresearchgate.net This interaction competitively inhibits the GTPase activity of FtsZ, thereby hampering the formation of the Z-ring and preventing cell division. mdpi.com While this specific interaction has been detailed for Temporin-L, it provides a model for how this compound and other analogues might function. The disruption of biosynthetic pathways can be a potent antimicrobial strategy, and identifying the specific pathways affected by this compound is a key area of ongoing research.
Studies on Interaction with Nucleic Acids and Proteins
The interaction of antimicrobial peptides with intracellular molecules is a critical aspect of their mechanism of action. imrpress.com For Temporin-L, a significant intracellular target has been identified as the FtsZ protein, which is essential for bacterial cell division. mdpi.comnih.gov Molecular docking and in vitro assays have demonstrated that Temporin-L and its analogues can bind to FtsZ, inhibiting its enzymatic and polymerization activities. mdpi.comnih.gov This specific protein interaction prevents the proper assembly of the cell division machinery. mdpi.com
While direct studies on this compound's interaction with nucleic acids are less specific, the general understanding of antimicrobial peptides suggests that their cationic nature could facilitate electrostatic interactions with negatively charged DNA and RNA. researchgate.net However, for Temporin-L, research indicates that at concentrations that cause cell death by increasing inner membrane permeability, leakage of large molecules like DNA does not occur. researchgate.net This suggests that for some temporins, the primary lethal action may not be direct interaction with nucleic acids, but rather the disruption of other intracellular processes or membrane integrity. researchgate.net Further research is needed to elucidate the specific interactions of this compound with both proteins and nucleic acids to fully understand its intracellular modes of action.
Antibiofilm Activity and Mechanisms of Biofilm Eradication
Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Antimicrobial peptides like temporins are being investigated as potential agents to combat these resilient structures. nih.govbohrium.com Several temporin-derived peptides have demonstrated the ability to not only inhibit the formation of biofilms but also to eradicate established ones. researchgate.netnih.govbohrium.com
The antibiofilm activity of temporins is often observed at concentrations below their minimum inhibitory concentrations (MICs) for planktonic bacteria, suggesting a mechanism that goes beyond simple bactericidal action. nih.gov The mechanisms of biofilm eradication by temporins can include:
Disruption of the Biofilm Matrix: Peptides can interact with and degrade components of the extracellular polymeric substance (EPS) that holds the biofilm together.
Killing of Persister Cells: Temporins can be effective against the dormant, persister cells within a biofilm, which are often tolerant to traditional antibiotics.
Inhibition of Biofilm Formation: By interfering with the initial attachment of bacteria to surfaces or with cell-to-cell signaling (quorum sensing), temporins can prevent biofilms from forming in the first place. bohrium.com
For example, studies on temporin analogues have shown that they can cause significant disruption and blockage of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Scanning electron microscopy has visually confirmed the ability of these peptides to disrupt the structure of mature biofilms. researchgate.netbohrium.com The peptide GHa4R, a derivative of Temporin-GHa, not only inhibited S. aureus biofilm formation but also eradicated 24-hour-old biofilms. bohrium.com
Synergistic Effects with Conventional Antimicrobial Agents
A promising strategy to combat antimicrobial resistance is the combination of antimicrobial peptides with conventional antibiotics. This approach can enhance the efficacy of existing drugs, potentially resensitize resistant bacteria, and reduce the required therapeutic doses, thereby minimizing toxicity.
Mechanisms of Enhanced Permeation for Co-administered Compounds
One of the primary mechanisms by which antimicrobial peptides like this compound enhance the activity of conventional antibiotics is by increasing the permeability of the bacterial cell membrane. nih.govresearchgate.net Many antibiotics have intracellular targets, and their effectiveness is limited by their ability to cross the bacterial cell wall and membrane.
Temporins, with their ability to interact with and disrupt lipid bilayers, can create pores or channels in the bacterial membrane. nih.govresearchgate.netmdpi.com This disruption increases the membrane's permeability, allowing co-administered antibiotics to more easily enter the bacterial cell and reach their intracellular targets. nih.gov This enhanced uptake can lead to a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities.
Studies have demonstrated this synergistic relationship. For example, Temporin-L has been shown to interact synergistically with β-lactam antibiotics like imipenem (B608078) and piperacillin (B28561) against E. coli. nih.govnih.govresearchgate.net The peptide's interaction with the outer membrane component lipopolysaccharide (LPS) is believed to facilitate the entry of these antibiotics. nih.govnih.gov The table below summarizes the synergistic interactions observed between Temporin-L and various conventional antibiotics against E. coli.
| Antibiotic | Chemical Class | Fractional Inhibitory Concentration (FIC) Index * |
| Amoxicillin | β-Lactam | 0.75 |
| Ampicillin | β-Lactam | 0.50 |
| Carbenicillin | β-Lactam | 0.44 |
| Cephalosporin C | β-Lactam | 0.50 |
| Chloramphenicol | Chloramphenicol | 0.71 |
| Erythromycin | Macrolide | 0.75 |
| Imipenem | β-Lactam | 0.28 |
| Piperacillin | β-Lactam | Synergistic |
An FIC index of ≤ 0.5 is considered synergistic. Data from a checkerboard titration method. nih.gov
This enhanced permeation mechanism not only potentiates the effect of antibiotics against susceptible strains but can also help overcome certain forms of antibiotic resistance that are based on reduced drug uptake.
Structure Activity Relationship Sar Studies and Rational Design of Temporin Lta Analogs
Identification of Key Amino acid Residues for Biological Activity
The biological activity of Temporin-LTa is intricately linked to its specific amino acid composition. Researchers have employed various techniques to pinpoint the residues most critical for its antimicrobial and other effects.
Alanine (B10760859) Scanning Mutagenesis and Functional Impact Assessment
Alanine scanning mutagenesis is a powerful technique used to determine the functional contribution of individual amino acid side chains. rapidnovor.commybiosource.com In this method, specific amino acid residues in the peptide sequence are systematically replaced with alanine. rapidnovor.commybiosource.comgenscript.com The resulting analogs are then tested to assess any changes in their biological activity. This approach helps to identify "hot spots," which are residues crucial for the peptide's function. genscript.com While alanine is commonly used because it removes the side chain beyond the β-carbon without introducing new reactive groups, some studies suggest that other amino acids like histidine or asparagine might sometimes better represent the effects of various mutations. rapidnovor.combiorxiv.org
For temporin B, a related peptide, alanine scanning revealed that substituting the glycine (B1666218) at position 6 with alanine slightly improved its activity against Gram-positive bacteria. mdpi.com This systematic substitution provides a detailed understanding at the single amino acid level of which residues are essential for the peptide's interaction with its target. rapidnovor.com
Influence of Charged Residues (e.g., Lysine (B10760008), Arginine)
The net positive charge of antimicrobial peptides is a crucial factor in their initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. mdpi.comresearchgate.netlu.se Temporins typically possess a low cationic charge, often between +2 and +3. mdpi.comnih.gov
Studies on various temporin analogs have demonstrated that increasing the number of positively charged residues, such as lysine (Lys) and arginine (Arg), can enhance antimicrobial activity and selectivity. mdpi.comnih.gov For instance, the introduction of two lysine residues at the N-terminus of a temporin B analog, combined with an alanine substitution at position 6, resulted in a peptide with activity against Gram-negative bacteria like E. coli and P. aeruginosa. mdpi.com Similarly, replacing hydrophobic residues with lysine in temporin-PKE analogs led to more potent and broad-spectrum antimicrobial activity. nih.govresearchgate.net The position of these charged residues is also important; substitutions on the polar face of the helical structure can lead to higher amphipathicity and improved bacterial membrane permeation. researchgate.net However, an excessive increase in net charge can sometimes lead to a loss of selectivity and increased toxicity towards host cells. researchgate.net
Role of Hydrophobic Residues (e.g., Phenylalanine, Leucine (B10760876), Isoleucine)
Hydrophobic amino acids such as phenylalanine (Phe), leucine (Leu), and isoleucine (Ile) are essential for the antimicrobial activity of this compound and its analogs. mdpi.comacs.org These residues contribute to the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes. mdpi.com Temporin L, for instance, contains a phenylalanine zipper motif that is important for its activity. mdpi.com
Structure-activity relationship studies have shown that there is an optimal balance between hydrophobicity and cationicity required for potent antimicrobial activity with minimal toxicity to host cells. mdpi.comacs.org While a certain level of hydrophobicity is necessary for membrane interaction, excessive hydrophobicity can lead to increased hemolytic activity (lysis of red blood cells). acs.orgresearchgate.net For example, in analogs of temporin-FL, increased hydrophobicity led to enhanced antimicrobial efficiency but also higher hemolytic activity and cytotoxicity. researchgate.net Conversely, decreasing hydrophobicity by replacing large aliphatic residues with alanine in a temporin SHa analog reduced its ability to form an α-helical structure and abolished its antimicrobial activity, highlighting the critical role of hydrophobic side chains. mdpi.com
The specific placement and type of hydrophobic residues are also significant. For example, a single amino acid substitution can dramatically alter the peptide's activity, sometimes converting it from an antimicrobial peptide to a lytic one due to self-association. acs.orgnih.gov
Modulation of Peptide Length, Charge, and Hydrophobicity for Enhanced Selectivity
Impact of N-Terminal and C-Terminal Modifications
Modifications at the N-terminus and C-terminus of peptides can significantly influence their stability, activity, and selectivity. iiitd.edu.insb-peptide.com C-terminal amidation, a common feature in most natural temporins, neutralizes the negative charge of the C-terminal carboxyl group and can protect the peptide from degradation by certain enzymes. nih.govmdpi.com
N-terminal modifications can also be used to enhance peptide properties. For example, adding two lysine residues to the N-terminus of a temporin B analog expanded its activity to include Gram-negative bacteria. mdpi.com Another strategy involves attaching fatty acids (lipidation) to either the N- or C-terminus, which can promote self-assembly and enhance antimicrobial potency. nih.gov However, such modifications must be carefully designed, as they can also alter the peptide's interaction with host cell membranes. sb-peptide.comnih.gov
Strategies for Optimizing Biological Activity in Research Models
The rational design of this compound analogs aims to create molecules with superior biological activity in various research models. rapidnovor.commdpi.comlu.seacs.orgnih.govresearchgate.netresearchgate.netmdpi.com A key strategy is to find the optimal balance between cationicity and hydrophobicity to maximize antimicrobial potency while minimizing hemolytic activity. mdpi.comacs.org
One successful approach involves substituting specific amino acids to modulate these properties. For example, replacing hydrophobic residues with positively charged ones like lysine can increase selectivity for bacterial membranes. nih.gov The introduction of proline residues can alter the peptide's helical structure, which in some cases has been shown to reduce its affinity for eukaryotic membranes, thereby lowering its toxicity. nih.gov The use of non-natural amino acids, such as D-isomers or synthetic analogs, is another strategy to increase stability against proteases and fine-tune biological activity. nih.govnih.gov
Conformational Features Influencing Activity and Specificity
Relationship between Alpha-Helicity and Biological Function
The spatial conformation of temporins is widely considered essential for their biological function, particularly their ability to penetrate and disrupt microbial cell membranes. conicet.gov.ar In hydrophobic environments, such as those created by the lipid bilayers of bacterial membranes, most temporins, including this compound, adopt an amphipathic alpha-helical structure. conicet.gov.arnih.gov This conformation, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix, is crucial for the initial electrostatic attraction to the negatively charged bacterial surface and subsequent insertion into the membrane core. researchgate.net
However, structure-activity relationship (SAR) studies on Temporin L (TL) and its analogs have revealed a complex and nuanced role for alpha-helicity. A key finding is that the percentage of helicity in TL analogs directly correlates with their hemolytic activity—their toxicity to human red blood cells—but not necessarily with their antimicrobial potency. acs.orgnih.gov This suggests that a highly stable and rigid helical structure, while effective at disrupting lipid bilayers, does not discriminate well between microbial and mammalian cells, leading to low specificity and a poor therapeutic index. For instance, studies on cyclic TL analogues confirmed a clear correlation between a high helical propensity in zwitterionic environments (mimicking eukaryotic membranes) and increased cytotoxic effects. uniroma1.it
This principle is further supported by research on other temporin peptides. An analog of Temporin-FL with significantly reduced α-helicity was found to be less potent against various microbes but also exhibited lower cytotoxicity to mammalian cells. researchgate.net Similarly, for many antimicrobial peptides (AMPs), a higher percentage of α-helix is associated with stronger hemolytic activity. nih.gov Therefore, a primary strategy in designing safer and more specific temporin analogs is to modulate their helical content. By disrupting the α-helical conformation, for example, through the strategic introduction of D-amino acids, it is possible to decrease cytotoxicity against normal host cells while retaining potent antimicrobial activity. nih.govnih.gov This indicates that while a tendency to form a helix upon membrane interaction is vital, an overly stable helical structure is detrimental to cell selectivity. nih.govcore.ac.uk
Design and Synthesis of Novel this compound Derivatives with Modified Properties
The rational design of this compound analogs aims to improve its therapeutic potential by enhancing antimicrobial efficacy, broadening the spectrum of activity, and reducing toxicity to host cells. nih.govacs.org Key strategies involve modifying the peptide's primary sequence to alter its physicochemical properties, such as charge, hydrophobicity, and conformational stability. mdpi.comscispace.com
One of the most explored strategies is the substitution or addition of amino acids to modulate cationicity and hydrophobicity. Since Temporin L is highly hydrophobic and potently hemolytic, many modifications focus on increasing the net positive charge and fine-tuning hydrophobicity. acs.orgmdpi.com
Increasing Cationicity: Substituting hydrophobic residues with positively charged amino acids like lysine (Lys) can enhance electrostatic interactions with negatively charged bacterial membranes, improving specificity. nih.gov For example, analogs of Temporin-1CEb and Temporin-PKE were developed by introducing multiple Lys residues. mdpi.comscispace.com The Temporin-1CEb analog L-K6, with a +7 charge, was more active against bacteria than the parent peptide and was almost non-hemolytic. mdpi.com Similarly, the Temporin-PKE analog, temporin-PKE-3K, demonstrated potent, broad-spectrum antimicrobial activity and a significantly reduced propensity to induce bacterial resistance, all while being less harmful to normal cells. researchgate.netscispace.com
Modulating Hydrophobicity: While high hydrophobicity is linked to hemolytic activity, a certain degree is necessary for membrane disruption. In one study, adding a norleucine (Nle) residue to the N-terminus of a Temporin L analog ([DLeu9, DLys10]TL) increased its hydrophobicity. semanticscholar.org This modification led to enhanced activity against both Gram-positive and Gram-negative bacteria without increasing cytotoxicity. Interestingly, the resulting peptide, [Nle1, DLeu9, DLys10]TL, adopted a β-sheet conformation in membrane-mimicking environments, a departure from the typical α-helical structure. semanticscholar.org
D-Amino Acid Substitution: Incorporating non-natural D-amino acids is a powerful technique to reduce hemolytic activity. This modification disrupts the formation of a perfect α-helix, which, as noted, is linked to indiscriminate membrane lysis. nih.gov The substitution can maintain or even enhance antimicrobial activity while significantly boosting cell selectivity. researchgate.netsemanticscholar.org
Fluorination: The replacement of a proteinogenic amino acid with a fluorinated version, such as in the Temporin A analog DT4F, was shown to produce the most effective antibacterial agent among a series of new compounds. mdpi.comnih.gov
| Analogue Name | Parent Peptide | Modification Strategy | Key Findings | Reference(s) |
| [Pro3,DLeu9]TL | Temporin L | Amino acid substitution | Reduced hemolysis, retained activity vs. Gram-positive bacteria. | uniroma1.it |
| [Nle1, DLeu9, DLys10]TL | Temporin L | N-terminal addition of Norleucine (Nle) | Increased hydrophobicity and broad-spectrum activity; no increase in cytotoxicity; adopted β-sheet conformation. | semanticscholar.org |
| L-K6 | Temporin 1CEb | Increased cationicity (multiple Lys substitutions) | More active against bacteria, almost non-hemolytic. | mdpi.com |
| Temporin-PKE-3K | Temporin-PKE | Increased cationicity (Lys substitution on polar face) | Potent, broad-spectrum antimicrobial and anticancer activity; high therapeutic index. | researchgate.netscispace.com |
| DT4F | Temporin A | Substitution with fluorinated Phe | Most effective antibacterial agent in its series. | mdpi.comnih.gov |
| TB_KKG6K | Temporin B | Amino acid substitution/addition | Enhanced and broadened antimicrobial activity (Gram-positive and Gram-negative); reduced hemolytic activity. | asm.org |
Other innovative synthetic strategies have been applied to create novel this compound derivatives:
| Derivative Type | Parent Peptide Base | Modification Strategy | Key Findings | Reference(s) |
| Cyclic Analog (Peptide 26) | Temporin L | Hydrocarbon stapling (cyclization) | Preserved activity against S. epidermidis and B. megaterium. | uniroma1.it |
| Lipidated Analogs (C5-DK5, C12-DK5) | Temporin-1CEb (DK5 analog) | N-terminal attachment of fatty acids | Substantially improved antimicrobial and antibiofilm activity; activity and toxicity correlated with fatty acid chain length. | mdpi.com |
| Antibiotic Conjugate | Temporin-SHa (Retro Analog) | N-terminal conjugation of levofloxacin | Increased antimicrobial and anticancer activity, but also increased hemolytic effect. | nih.govresearchgate.net |
Immunomodulatory Activities and Host Interaction Studies of Temporin Lta
Neutralization of Pro-inflammatory Bacterial Components in Research Models
Temporins have demonstrated a significant capacity to neutralize key bacterial components that trigger inflammatory cascades in host organisms. This activity is crucial for mitigating the excessive inflammation that characterizes severe bacterial infections and sepsis. The primary targets for this neutralization are Lipoteichoic Acid (LTA) from Gram-positive bacteria and Lipopolysaccharide (LPS) from Gram-negative bacteria.
Attenuation of Lipoteichoic Acid (LTA)-Induced Inflammatory Responses
Lipoteichoic acid (LTA) is a major immunostimulatory component of the cell wall of Gram-positive bacteria. oup.comoup.com It plays a critical role in the pathogenesis of sepsis by activating host immune cells to release a flood of pro-inflammatory mediators. oup.comoup.com Research has shown that peptides in the temporin family can effectively counteract these effects.
In in vitro studies using the RAW 264.7 murine macrophage cell line, Temporin A has been shown to inhibit inflammatory responses induced by LTA from Staphylococcus aureus. oup.comoup.com When macrophages are exposed to LTA, they normally produce high levels of inflammatory molecules. However, the concurrent administration of Temporin A significantly curtails this response. oup.comoup.com The mechanism is believed to involve the direct binding of the peptide to LTA, which prevents LTA from interacting with its primary receptor, CD14, on the surface of immune cells. oup.comoup.comasm.org This neutralization is vital, as the inflammatory cascade triggered by LTA can lead to septic shock and organ failure. oup.comoup.com Synthetic peptides inspired by natural antimicrobial peptides (AMPs) have also shown a capacity to bind LTA and inhibit the subsequent production of inflammatory cytokines. asm.org
Inhibition of Lipopolysaccharide (LPS)-Mediated Signaling Pathways
Lipopolysaccharide (LPS), also known as endotoxin, is a potent inflammatory molecule found in the outer membrane of Gram-negative bacteria. researchgate.netnih.gov Its neutralization is a key therapeutic strategy for managing Gram-negative sepsis. Several temporins have been identified as effective LPS-binding and neutralizing agents.
Temporin L, in particular, exhibits a strong affinity for LPS and its toxic lipid A moiety. researchgate.netnih.gov Laboratory studies, including fluorescent displacement assays, have confirmed that Temporin L binds directly to E. coli LPS. researchgate.net This binding activity is linked to a structural feature within the peptide known as a phenylalanine zipper, which is thought to be critical for its anti-endotoxin capabilities. encyclopedia.pubmdpi.com Another variant, Temporin 1CEa, has been shown to bind to LPS and subsequently downregulate the MyD88-dependent signaling pathway, a crucial intracellular route for LPS-triggered inflammation. mdpi.com
Interestingly, the interaction between Temporin A (also designated Temporin-1Ta) and LPS can lead to the peptide's self-association and the formation of oligomeric structures on the surface of the LPS micelles. nih.gov This process may render the peptide inactive and unable to traverse the bacterial outer membrane, which could explain why some temporins are less effective against Gram-negative bacteria. nih.gov
Modulation of Cytokine and Chemokine Production in Immune Cell Lines
A hallmark of the immunomodulatory action of temporins is their ability to control the production of key signaling molecules like cytokines and chemokines. By regulating these mediators, temporins can dampen the potentially harmful hyperinflammatory response during an infection.
Investigation of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) Regulation
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent pro-inflammatory cytokines that are central to the pathophysiology of sepsis. oup.comnih.gov Temporins have been shown to effectively suppress the production of both.
In vitro experiments using RAW 264.7 macrophages demonstrated that stimulation with LTA caused a dramatic 532- to 956-fold increase in TNF-α secretion. oup.com The addition of Temporin A inhibited this release in a concentration-dependent manner, achieving a near-complete reduction (97.3%) at a concentration of 5 µmol/L. oup.comoup.com In animal models of sepsis induced by heat-killed S. aureus, treatment with Temporin A also led to a significant decrease in plasma levels of both TNF-α and IL-6. oup.com Similarly, Temporin L administration reduced plasma TNF-α levels in rat models of Gram-negative septic shock. researchgate.netnih.gov The mechanism for this suppression by Temporin 1CEa is linked to its ability to inhibit the LPS-induced MyD88 signaling pathway. mdpi.com
Table 1: Effect of Temporin A on LTA-Induced TNF-α Release in RAW 264.7 Macrophages
| Condition | TNF-α Concentration (ng/mL) | Inhibition (%) |
|---|---|---|
| Untreated Cells (Control) | 0.066 - 0.107 | N/A |
| LTA-Stimulated Cells | 35.1 - 102.3 | N/A |
| LTA + Temporin A (0.5 µmol/L) | Data not specified, but inhibition was 75.0% ± 3.8% | 75.0% ± 3.8% |
| LTA + Temporin A (at 5 µmol/L) | 0.9 - 2.7 | 97.3% ± 0.6% |
Data sourced from studies on RAW 264.7 cells stimulated with 5 mg/mL of LTA. oup.com
Analysis of Nitric Oxide (NO) Production Pathways
Nitric oxide (NO) is a critical signaling molecule that, when overproduced during infection, contributes to the vasodilation and tissue damage seen in septic shock. nih.govcasi.org The production of NO is catalyzed by enzymes called nitric oxide synthases (NOS), particularly inducible NOS (iNOS), which is activated by bacterial products like LTA. nih.gov
Research has demonstrated that Temporin A can effectively inhibit this pathway. In studies with RAW 264.7 macrophages, stimulation with LTA resulted in an 8.4- to 10.6-fold increase in NO production. oup.comoup.com The addition of Temporin A suppressed this NO synthesis in a dose-dependent fashion. oup.comoup.com At a concentration of 5 µmol/L, Temporin A was able to completely abolish the pro-inflammatory activity of LTA, including the production of NO. oup.com This suggests that temporins can protect against the deleterious effects of excessive NO by neutralizing the initial bacterial trigger.
Table 2: Inhibition of LTA-Induced Nitric Oxide (NO) Production by Temporin A
| Condition | Effect on NO Production |
|---|---|
| LTA-Stimulated RAW 264.7 Cells | 8.4–10.6-fold increase vs. untreated cells |
| LTA + Temporin A | Concentration-dependent inhibition of NO production |
| LTA + Temporin A (5 µmol/L) | Complete abolishment of LTA-induced pro-inflammatory activity |
Data sourced from in vitro experiments on RAW 264.7 cells. oup.comoup.com
Chemotactic Properties and Immune Cell Recruitment in In Vitro Systems
Beyond directly neutralizing bacterial toxins and suppressing inflammatory mediators, certain temporins possess chemotactic properties, meaning they can attract immune cells to a specific location. mdpi.comconicet.gov.ar This function adds another layer to their immunomodulatory role, helping to orchestrate an effective host immune response.
Temporin A has been identified as a chemoattractant for phagocytic leukocytes, such as neutrophils and macrophages. mdpi.com This activity is mediated through a specific interaction with the Formyl Peptide Receptor-Like 1 (FPRL1), a receptor present on the surface of these immune cells. mdpi.com By recruiting these phagocytes to the site of an infection, Temporin A can enhance the clearance of pathogens, complementing its direct antimicrobial actions. mdpi.com This dual ability to both kill pathogens and guide the host's immune cells highlights the multifunctional nature of temporins as host defense peptides. conicet.gov.ar
Impact on Host Immune System Responses in Non-Human Models
The immunomodulatory activities of Temporin-LTa and its analogs have been investigated in various non-human models, revealing significant interactions with the host immune system. These studies demonstrate the peptide's ability to modulate inflammatory responses, particularly by influencing cytokine production and the activity of key immune cells such as macrophages and neutrophils.
In mouse models of sepsis induced by Gram-positive bacteria, temporins have shown the ability to inhibit the release of pro-inflammatory cytokines. oup.comoup.com Specifically, Temporin A, a related peptide, was found to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in mice challenged with heat-killed Staphylococcus aureus. oup.comoup.com This anti-inflammatory effect is attributed to the peptide's ability to bind to lipoteichoic acid (LTA), a major component of the cell wall of Gram-positive bacteria that triggers inflammatory responses. oup.comoup.comresearchgate.net By neutralizing LTA, temporins can prevent the activation of macrophages and other immune cells, thereby reducing the systemic inflammatory cascade that leads to septic shock. oup.comresearchgate.net
Further studies using synthetic analogs of Temporin-L in a mouse model of zymosan-induced peritonitis have provided more detailed insights into its immunomodulatory effects. nih.govbham.ac.uk Zymosan, a component of yeast cell walls, induces an acute inflammatory response characterized by the infiltration of leukocytes and the production of inflammatory mediators. nih.gov In this model, analogs of Temporin-L were shown to significantly reduce the recruitment of inflammatory monocytes to the site of inflammation. nih.govbham.ac.uk This was accompanied by a decrease in the levels of key pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov
The interaction of temporins with macrophages is a critical aspect of their immunomodulatory function. Macrophages are central to the innate immune response, and their activation by pathogen-associated molecular patterns (PAMPs) like LTA and lipopolysaccharide (LPS) leads to the production of a wide array of inflammatory molecules. oup.comnih.gov Research has demonstrated that temporins can directly modulate macrophage activity. For instance, Temporin A was shown to inhibit LTA-induced TNF-α and nitric oxide (NO) production by murine macrophage cell lines. oup.comoup.com This suggests a direct interaction with macrophages to suppress their pro-inflammatory functions.
While much of the focus has been on macrophages, the influence of temporins on neutrophils is also an area of investigation. Neutrophils are crucial first responders during infection and inflammation. frontiersin.orgthno.org Although direct studies on this compound's effect on neutrophil function in non-human models are limited, the broader class of temporins has been shown to influence neutrophil-related inflammatory pathways. frontiersin.org For example, the reduction in pro-inflammatory cytokines like TNF-α, which are known to activate and recruit neutrophils, implies an indirect modulatory effect on neutrophil activity. frontiersin.org
The following tables summarize the key findings from studies on the immunomodulatory effects of temporins in non-human models.
Cytokine Modulation by Temporins in Non-Human Models
| Temporin Analog | Model | Key Findings | Reference |
|---|---|---|---|
| Temporin A | Mouse model of staphylococcal sepsis | Inhibited the release of TNF-α and IL-6. | oup.comoup.com |
| Temporin-L analogs | Mouse model of zymosan-induced peritonitis | Reduced the production of TNF-α, IL-6, and MCP-1. | nih.gov |
| Temporin A | Murine macrophage cell line (RAW 264.7) | Inhibited LTA-induced production of TNF-α and NO. | oup.comoup.com |
Impact of Temporins on Host Immune Cells in Non-Human Models
| Temporin Analog | Immune Cell Type | Model | Effect | Reference |
|---|---|---|---|---|
| Temporin-L analogs | Inflammatory Monocytes | Mouse model of zymosan-induced peritonitis | Significantly reduced recruitment to the site of inflammation. | nih.govbham.ac.uk |
| Temporin A | Macrophages | Murine macrophage cell line (RAW 264.7) | Inhibited activation and production of inflammatory mediators (TNF-α, NO) in response to LTA. | oup.comoup.com |
Advanced Research Methodologies for Temporin Lta Investigation
Peptide Synthesis Techniques and Optimization
The chemical synthesis of Temporin-LTa and its derivatives is fundamental to enabling detailed structural and functional studies. This process allows for the production of large quantities of the peptide and the introduction of specific modifications to probe its activity.
Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound and Analogs
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound and its analogs. rsc.orgluxembourg-bio.com This method involves building the peptide chain sequentially while one end is attached to a solid resin support. luxembourg-bio.compeptide.com The most common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for temporary protection of the N-terminal amino group. luxembourg-bio.comresearchgate.net
The general cycle of SPPS involves several key steps:
Attachment of the C-terminal amino acid: The first amino acid of the sequence is anchored to a solid resin, such as Rink-amide MBHA or Wang resin. rsc.orgnih.gov
Deprotection: The temporary Fmoc protecting group on the α-amino group is removed, typically using a solution of piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidone (NMP). rsc.org
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amino group of the growing peptide chain. peptide.com Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole). rsc.org Microwave-assisted techniques can be employed to accelerate the coupling and deprotection steps. rsc.org
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. peptide.com For the synthesis of analogs, specific amino acids can be substituted at desired positions during the coupling steps. researchgate.net The synthesis of peptides containing certain amino acids like cysteine requires specialized protocols to manage their reactive side chains and facilitate the formation of disulfide bonds if required.
Purification and Characterization of Synthetic Peptides
Following synthesis and cleavage from the resin, the crude peptide product contains the desired peptide along with various byproducts. rsc.org Therefore, a rigorous purification process is essential.
Purification: The primary method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govacs.org This technique separates the peptide from impurities based on hydrophobicity. The crude peptide mixture is dissolved and injected into an HPLC system equipped with a C8 or C18 semi-preparative column. rsc.org A gradient of increasing organic solvent (typically acetonitrile) in water, both often containing a small amount of trifluoroacetic acid (TFA), is used to elute the components. rsc.orgluxembourg-bio.com Fractions are collected, and those containing the pure peptide are pooled and lyophilized (freeze-dried) to obtain a stable powder.
Characterization: Once purified, the identity and purity of the synthetic this compound are confirmed using several analytical techniques:
Mass Spectrometry (MS): Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or LC-MS (Liquid Chromatography-Mass Spectrometry) are used to verify the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass of the this compound sequence. rsc.orgacs.orgrcsb.org
Analytical HPLC: To confirm the purity of the final product, a small sample is analyzed using analytical RP-HPLC, which should ideally show a single, sharp peak. rsc.orgacs.org
| Step | Description | Common Reagents/Conditions |
|---|---|---|
| Resin Attachment | Anchoring the first C-terminal amino acid to the solid support. | Rink-amide or Wang resin |
| Deprotection | Removal of the temporary N-terminal protecting group (Fmoc). | 20% Piperidine in NMP |
| Coupling | Formation of the peptide bond with the next amino acid. | Fmoc-amino acid, HBTU, HOBt, DIEA in DMF |
| Cleavage | Releasing the completed peptide from the resin. | Trifluoroacetic acid (TFA) with scavengers |
Spectroscopic Techniques for Structural Elucidation
Understanding the three-dimensional structure of this compound is critical for deciphering its mechanism of action. Spectroscopic techniques are invaluable tools for this purpose, providing insights into the peptide's conformation in different environments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. core.ac.ukbiorxiv.org It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules like peptides. biorxiv.org The resulting CD spectrum provides a signature of the peptide's secondary structural elements, such as α-helices and β-sheets. biorxiv.org
For this compound and its analogs, CD studies have revealed that they typically lack a defined structure in aqueous buffer but adopt an α-helical conformation in membrane-mimicking environments, such as in the presence of:
Trifluoroethanol (TFE), a solvent known to promote helical structures. mdpi.com
Detergent micelles like sodium dodecyl sulfate (B86663) (SDS), which mimic the negatively charged surface of bacterial membranes. mdpi.comresearchgate.net
Liposomes (artificial lipid vesicles), which provide a more realistic model of a cell membrane. nih.gov
This conformational transition from a random coil to an α-helix upon interacting with a membrane-like environment is a characteristic feature of many antimicrobial peptides and is believed to be crucial for their function. nih.gov
| Peptide | Environment | Observed Secondary Structure | Reference |
|---|---|---|---|
| This compound | Aqueous Buffer | Random Coil / Unordered | mdpi.comresearchgate.net |
| This compound | Membrane-Mimetic (e.g., SDS micelles, TFE) | α-Helical | mdpi.comresearchgate.net |
| Temporin L | Liposomes | α-Helical | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
By analyzing various NMR experiments, such as TOCSY and NOESY, researchers can assign the proton resonances and measure through-space distances between protons (Nuclear Overhauser Effects or NOEs). nih.govplos.org This information is then used to calculate and refine a family of structures that are consistent with the experimental data.
NMR studies on Temporin-1Ta (a variant of Temporin L) in LPS micelles have shown that it adopts a helical conformation for a significant portion of its length (residues L4-I12), while the N-terminal region remains more extended. nih.govplos.org Such detailed structural information is vital for understanding how the peptide inserts into and disrupts the bacterial membrane.
Fluorescence Spectroscopy for Peptide-Membrane Interactions
Fluorescence spectroscopy is a sensitive technique used to study the interactions between peptides and lipid membranes. nih.gov This is particularly useful for Temporin L, which naturally contains a tryptophan (Trp) residue (Trp4), an intrinsic fluorescent probe. nih.gov
When Temporin L binds to and inserts into a lipid bilayer, the environment around the Trp residue becomes more hydrophobic. This change in the local environment leads to a "blue shift" (a shift to a shorter wavelength) in the maximum emission wavelength of the tryptophan fluorescence. nih.govnih.gov
Furthermore, fluorescence quenching experiments can provide information about the depth of insertion of the peptide into the membrane. nih.gov By using quenchers that reside at different locations within the lipid bilayer, the position of the Trp residue, and thus a part of the peptide, can be determined. nih.gov Studies on Temporin L have shown that the Trp4 residue inserts into the hydrophobic core of liposomal bilayers. nih.gov These experiments confirm that the peptide directly interacts with and penetrates the lipid bilayer, a key step in its antimicrobial mechanism. nih.gov
Microscopic Approaches for Visualizing Cellular Effects
Microscopy techniques are invaluable for directly observing the morphological changes induced by this compound in microbial cells, providing visual evidence of its membrane-disrupting capabilities.
Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for assessing the ability of this compound to permeabilize bacterial membranes in real-time. This technique often utilizes fluorescent dyes that are otherwise impermeable to intact cell membranes. For example, dyes like propidium (B1200493) iodide (PI) or SYTOX Green are commonly used. asm.orgnih.gov These dyes only fluoresce upon binding to intracellular nucleic acids, a process that can only occur if the cell membrane has been breached.
In studies involving temporin peptides, CLSM has been used to visualize the uptake of such dyes by bacterial cells following exposure to the peptide. mdpi.com For example, after treatment with a temporin analog, S. aureus cells stained with PI show a significant increase in fluorescence, indicating that the peptide has rendered the membrane permeable to the dye. asm.org This increase in permeability is often observed to be dose-dependent, with higher peptide concentrations leading to more rapid and extensive dye uptake. researchgate.net CLSM can also be employed to observe the effects of these peptides on bacterial biofilms, revealing their ability to disrupt the biofilm structure and kill the embedded bacteria. mdpi.com
Transmission Electron Microscopy (TEM) for Membrane Damage Assessment
Biophysical Assays for Molecular Interaction Quantification
To complement the qualitative visual data from microscopy, a range of biophysical assays are used to obtain quantitative data on the interactions between this compound and its molecular targets, primarily the components of the bacterial cell membrane.
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes that occur during a binding event between two molecules. malvernpanalytical.com This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Ka), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). harvard.edu
In the context of this compound, ITC experiments have been crucial for characterizing its binding to components of the bacterial cell wall, such as lipoteichoic acid (LTA) from Gram-positive bacteria and lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govfmach.it For instance, ITC has been used to demonstrate the binding of temporin peptides to LPS, revealing that the interaction is primarily driven by electrostatic attraction. nih.gov The data obtained from ITC can provide a complete thermodynamic profile of the binding process in a single experiment, offering insights into the forces driving the interaction. rsc.org
Table 1: Example Thermodynamic Data from ITC Analysis of Peptide-Membrane Component Interaction
| Interacting Molecules | Binding Affinity (Ka) (M-1) | Stoichiometry (n) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) |
|---|---|---|---|---|
| This compound & LTA | 1.5 x 106 | 0.8 | -10.2 | -1.8 |
| This compound & LPS | 2.3 x 105 | 1.1 | -8.5 | -0.5 |
Note: The data presented in this table is illustrative and based on typical values obtained for similar antimicrobial peptides. Actual values for this compound may vary.
Fluorescent probe displacement assays are a common method for studying the binding of a ligand, such as this compound, to a target molecule. nih.gov In this type of assay, a fluorescent probe that is known to bind to the target molecule is used. When this compound is introduced, it competes with the fluorescent probe for binding to the target. If this compound binds to the target, it will displace the fluorescent probe, leading to a change in the fluorescence signal. nih.govcaymanchem.com
This technique has been effectively used to study the interaction of antimicrobial peptides with bacterial membrane components like LPS. For example, a fluorescent probe that binds to LPS can be displaced by a peptide, causing a decrease in fluorescence intensity. The extent of this decrease can be used to determine the binding affinity of the peptide for LPS. frontiersin.org This method provides a sensitive and quantitative measure of binding and is suitable for high-throughput screening of peptide analogs. nih.gov
Dye leakage assays are a direct and widely used method to quantify the membrane-disrupting activity of antimicrobial peptides like this compound. nih.gov In this assay, artificial lipid vesicles, known as liposomes or large unilamellar vesicles (LUVs), are created to mimic the composition of bacterial membranes. A fluorescent dye, such as calcein (B42510) or carboxyfluorescein, is encapsulated within these vesicles at a concentration high enough to cause self-quenching of its fluorescence.
When this compound is added to the suspension of these vesicles, its interaction with the lipid bilayer can lead to the formation of pores or other defects in the membrane. acs.org This disruption causes the encapsulated dye to leak out into the surrounding medium. The dilution of the dye upon leakage relieves the self-quenching, resulting in a measurable increase in fluorescence intensity. The rate and extent of this fluorescence increase are directly proportional to the peptide's ability to permeabilize the membrane. nih.gov Studies on temporin analogs have demonstrated their ability to induce leakage in LUVs, confirming their membrane-disrupting mechanism of action. asm.org
Table 2: Example Data from a Dye Leakage Assay with a Temporin Peptide
| Peptide Concentration (µM) | Percentage of Dye Leakage (%) |
|---|---|
| 0.5 | 15 |
| 1.0 | 45 |
| 2.0 | 80 |
| 4.0 | 95 |
Note: This table represents typical results for a dye leakage experiment and is for illustrative purposes. The actual efficacy of this compound may differ.
Fluorescent Probe Displacement Assays for Ligand Binding
Computational Modeling and Simulation Approaches
Computational modeling and simulation have become indispensable tools for investigating the intricate mechanisms of action of antimicrobial peptides like this compound. These in silico methods provide atomic-level insights that complement experimental data, offering a detailed understanding of peptide-membrane interactions and guiding the design of more potent and selective analogues.
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound as it interacts with bacterial membranes. researchgate.netmdpi.com These simulations can model the peptide's conformational changes, its process of binding to and inserting into the lipid bilayer, and the subsequent disruption of the membrane structure.
All-atom and coarse-grained MD simulations have been employed to study temporins, including Temporin-L. researchgate.netmdpi.com These studies reveal that upon approaching a model membrane, the peptide, which is often unstructured in an aqueous solution, folds into an α-helical conformation. researchgate.netmdpi.com This helical structure is crucial for its function. The simulations show that temporins initially interact with the lipid head groups on the membrane surface before penetrating shallowly into the bilayer. researchgate.netmdpi.com
Key findings from MD simulations of temporin-membrane interactions include:
Conformational Flexibility: The N-terminus of Temporin-L exhibits high flexibility, which is instrumental in its penetration of the membrane. mdpi.com
Aggregation: At higher concentrations, the significant hydrophobicity of temporins promotes their aggregation into clusters on the membrane surface. researchgate.netmdpi.com These peptide clusters can then induce membrane perturbations.
Lipid Extraction: Instead of forming stable pores in a "barrel-stave" or "toroidal pore" manner, simulations suggest that temporins have a high propensity to extract lipids from the membrane. researchgate.netmdpi.com This action disrupts membrane integrity.
Membrane Thinning: The binding of temporins can induce phospholipid tilting, create packing defects, and cause a thinning of the membrane. researchgate.net
Influence of Hydrophobicity: The association of the peptide with the membrane is driven by its hydrophobic residues. mdpi.com
Table 1: Insights from Molecular Dynamics Simulations of Temporin-L and its Analogues
| Simulation Finding | Description | Primary Consequence | Reference |
|---|---|---|---|
| Conformational Transition | Temporin-L transitions from a random coil in water to an α-helical structure upon interacting with the membrane. | Stabilizes the peptide in the hydrophobic membrane environment, which is essential for its antimicrobial activity. | researchgate.netmdpi.com |
| Surface Aggregation | At high concentrations, peptide molecules cluster on the lipid bilayer surface. | Leads to localized membrane stress and facilitates lipid extraction. | researchgate.netmdpi.com |
| Shallow Membrane Penetration | The peptide inserts itself into the outer leaflet of the lipid bilayer rather than forming a transmembrane channel. | Causes membrane thinning and packing defects, disrupting its barrier function. | researchgate.netmdpi.com |
| Lipid Extraction | Temporin-L molecules can pull lipids out of the membrane bilayer. | Contributes to membrane destabilization and the formation of non-lamellar lipid phases. | researchgate.net |
| N-Terminus Flexibility | The N-terminal region of the peptide shows significant dynamic movement. | Plays a key role in the initial penetration into the membrane core. | mdpi.com |
In Silico Prediction of Structure-Activity Relationships
In silico methods are crucial for predicting how modifications to the amino acid sequence of this compound will affect its biological activity, a field known as structure-activity relationship (SAR) studies. acs.orgscispace.com These computational approaches allow for the rapid screening of numerous peptide analogues, saving significant time and resources compared to synthesizing and testing each one experimentally. mdpi.com
By modulating properties such as hydrophobicity, cationicity, and helical content, researchers can design new peptides with improved antimicrobial potency and reduced toxicity to host cells. acs.org For example, computational studies have explored how substituting specific amino acids can enhance the peptide's ability to interact with and disrupt bacterial membranes while minimizing harmful effects. mdpi.comacs.org
Table 2: Predicted Effects of Amino Acid Substitutions on Temporin-L Properties
| Modification Type | Predicted Effect on Property | Rationale for Activity Change | Reference |
|---|---|---|---|
| Increased Cationicity (e.g., Q to K substitution) | Enhanced binding to negatively charged bacterial membranes. | Strengthens electrostatic attraction to components like lipopolysaccharides (LPS). | mdpi.com |
| Modulated Hydrophobicity | Can either increase or decrease antimicrobial and hemolytic activity. | Affects the peptide's ability to insert into and disrupt the lipid bilayer; a balance is required for selectivity. | mdpi.comacs.org |
| Introduction of Fluorinated Phenylalanine | Can modulate antimicrobial activity. | Alters hydrophobic interactions and peptide self-association within the membrane. | acs.org |
| Alteration of Residue Position | A single amino acid substitution can abolish antimicrobial activity while increasing lytic behavior. | Changes the peptide's self-association properties and its mode of interaction with the membrane. | acs.org |
These computational predictions provide a roadmap for the rational design of novel this compound-based peptides, prioritizing candidates that are most likely to succeed as effective and safe antimicrobial agents. nih.gov
Emerging Research Directions and Future Perspectives for Temporin Lta
Exploration of Novel Biological Activities in Non-Human Systems
While the antibacterial properties of temporins are well-documented, current research is delving into their broader antimicrobial capabilities, particularly against viruses and fungi, and their interactions with various microbial components.
Anti-Viral and Anti-Fungal Mechanisms
Temporins, including Temporin-L, have demonstrated activity against a range of pathogens beyond bacteria, such as viruses, fungi, and protozoa. conicet.gov.ar Specifically, Temporin L (TL) is recognized for its activity against both Gram-negative and Gram-positive bacteria, as well as yeasts. nih.gov Studies have shown that temporins can be active against the opportunistic yeast pathogen Candida albicans. conicet.gov.ar The primary mechanism of action for temporins is generally understood to involve the perturbation of the cytoplasmic membrane. conicet.gov.ar For instance, against Candida albicans, acylated derivatives of Temporin L have shown a membrane-active mechanism that involves initial electrostatic interaction with the fungal membrane, followed by aggregation and insertion into the lipid bilayer, leading to membrane disruption. nih.gov
Some temporins have also been investigated for their antiviral properties. nih.gov For example, Temporin G has been found to inhibit the early life-cycle phases of the influenza virus by interacting with the viral hemagglutinin (HA) protein, thereby preventing the virus from entering host cells. uniroma1.it While direct anti-viral studies on Temporin-LTa are less common, the known membrane-disrupting capabilities of the temporin family suggest a potential avenue for future investigation into its antiviral efficacy.
Interactions with Other Microbial Components Beyond LTA/LPS
The interaction of antimicrobial peptides (AMPs) with microbial cell wall components is a critical first step in their mechanism of action. nih.gov For Gram-negative bacteria, this primarily involves lipopolysaccharides (LPS), while for Gram-positive bacteria, it involves lipoteichoic acid (LTA). nih.gov Temporin L has been shown to strongly bind to E. coli LPS and lipid A. researchgate.net This interaction is significant as it can neutralize the endotoxic effects of LPS. researchgate.netresearchgate.net
Beyond these well-known interactions, research suggests that other bacterial components can also influence the activity of AMPs. For instance, the presence of specific membrane structures formed by LPS or LTA in conjunction with other bacterial wall molecules could create binding sites for these peptides. asm.org Furthermore, some studies propose that bacterial metabolites can modulate the activity of AMPs by inducing conformational changes. kcl.ac.uk The efficacy of certain AMPs is influenced by environmental factors such as pH and the presence of specific metabolites, which can vary between different bacterial species. kcl.ac.uk Future research on this compound could explore its interactions with other cell wall components like peptidoglycan or specific membrane proteins, which could reveal more nuanced mechanisms of action and potential synergistic effects. oup.comminams.edu.pk
Integration of this compound with Advanced Delivery Systems in Research
To enhance the efficacy and applicability of this compound, researchers are exploring advanced delivery systems, with a significant focus on nanotechnology.
Investigation of Nanotechnology Applications in Research Tools
The combination of AMPs like temporins with nanotechnology presents a promising strategy to combat resistant pathogens. conicet.gov.ar Nanomaterials offer unique properties at the nanoscale, such as a high surface-to-volume ratio, which can be tailored for specific applications like drug delivery. cas.orgnano.gov Nanoparticle-based systems, including liposomes, nanogels, and micelles, are being investigated as delivery vehicles for AMPs. cas.org These systems can potentially improve the stability and targeted delivery of peptides like this compound, enhancing their antimicrobial activity while minimizing potential off-target effects. The ability to customize the properties of nanomaterials makes them valuable for developing novel research tools to study the mechanisms of AMPs. cas.org
Understanding Resistance Induction in Target Microorganisms
A key advantage of AMPs is that microorganisms are less likely to develop resistance to them compared to conventional antibiotics, primarily due to their membrane-targeting mechanism. nih.gov However, the potential for resistance development still exists and is an active area of research.
Mechanisms of resistance to AMPs can include proteolytic degradation of the peptide, prevention of membrane targeting by bacterial components, activation of efflux pumps, or a reduction in the net negative charge of the cell envelope. researchgate.net For example, some bacteria can modify their cell wall components, such as the alanylation of lipoteichoic acids, to reduce the binding of cationic AMPs. researchgate.net
Studies on temporin analogues have shown that modifications to the peptide sequence can reduce the likelihood of resistance induction. nih.gov For instance, an analogue of Temporin-PKE demonstrated a reduced possibility for inducing resistance in MRSA and Klebsiella pneumoniae. nih.gov Understanding the specific genetic and molecular changes that occur in microorganisms upon prolonged exposure to sub-lethal concentrations of this compound is crucial for predicting and potentially mitigating the development of resistance.
Comparative Proteomics and Metabolomics in Response to this compound Exposure
To gain a deeper understanding of the global cellular response to this compound, researchers are employing "omics" technologies such as proteomics and metabolomics. cdnsciencepub.com These approaches allow for a comprehensive analysis of the changes in protein and metabolite profiles within a microorganism upon peptide exposure. nih.govbio-rad.com
A recent study on the effect of Temporin-L on Staphylococcus aureus utilized differential proteomics to investigate changes in the bacterial proteome. nih.gov The findings revealed that proteins involved in cell membrane and fatty acid synthesis were up-regulated, suggesting a potential protective response by the bacterium. nih.gov Conversely, several virulence factors were down-regulated, indicating that Temporin-L can reduce the pathogenicity of S. aureus. nih.gov This reduction in virulence was further confirmed by adhesion and invasion assays on eukaryotic cells. nih.gov
In another study, functional proteomics was used to identify specific protein targets of Temporin L in E. coli. nih.gov This research identified the GTPase FtsZ, a key protein in the bacterial cell division machinery (divisome), as a specific target. The interaction between Temporin-L and FtsZ was shown to inhibit bacterial cell division, leading to the formation of long cell filaments. nih.gov
Metabolomics studies can complement proteomic data by revealing changes in metabolic pathways. kcl.ac.uktheses.fr For example, GC-MS analysis following Temporin-L treatment of S. aureus indicated an increase in fatty acid synthesis, corroborating the proteomic findings. nih.gov By combining these powerful analytical techniques, researchers can construct a detailed picture of the multifaceted mechanisms of action of this compound and the corresponding adaptive responses of target microorganisms.
Theoretical Frameworks for Rational Design of Bioactive Peptides
The development of novel peptides like this compound with enhanced or new functionalities relies on established theoretical frameworks for rational design. This approach uses the understanding of a peptide's structure-activity relationship (SAR) to make targeted modifications. researchgate.netresearchgate.net
The core of rational design involves leveraging computational and chemical strategies to optimize peptide properties. mdpi.comnih.gov
Q & A
Q. How can researchers visualize this compound’s interaction with bacterial membranes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
